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molecular formula C7H5O3- B8432579 Carboxylatooxybenzene

Carboxylatooxybenzene

Cat. No. B8432579
M. Wt: 137.11 g/mol
InChI Key: QIIPQYDSKRYMFG-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Patent
US05276134

Procedure details

reacting dimethyl carbonate with at least a portion of the phenyl acetate from step A to produce a phenyl carbonate and methyl acetate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](=[O:6])([O:4]C)[O:2][CH3:3].[C:7]([O:10][C:11]1[CH:16]=[CH:15]C=[CH:13][CH:12]=1)(=[O:9])[CH3:8]>>[C:1](=[O:6])([O-:4])[O:2][C:3]1[CH:15]=[CH:16][CH:11]=[CH:12][CH:13]=1.[C:7]([O:10][CH3:11])(=[O:9])[CH3:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(OC1=CC=CC=C1)([O-])=O
Name
Type
product
Smiles
C(C)(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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